1-(p-Fluorophenyl)-N-methylcyclohexylamine
Description
Contextualization within Contemporary Medicinal Chemistry and Chemical Biology Research
In the landscape of modern drug discovery, the development of small molecules that can selectively interact with biological targets is a primary objective. Fluorinated compounds, such as 1-(p-Fluorophenyl)-N-methylcyclohexylamine, are of particular interest due to the unique properties conferred by the fluorine atom. nih.govmdpi.com These properties can include increased metabolic stability, enhanced binding affinity, and altered basicity of nearby functional groups. nih.govmdpi.com The fluorophenylcyclohexylamine scaffold is found in various compounds investigated for their biological activity. The study of such scaffolds helps researchers understand the structure-activity relationships that govern the interaction of these molecules with proteins and other biological macromolecules.
Rationale for Academic and Research Interest in this compound
The academic and research interest in this compound and its analogs stems from their potential to serve as building blocks or lead compounds in the development of new therapeutic agents. The core structure is related to other phenylcyclohexylamine derivatives that have been investigated for their effects on the central nervous system. The introduction of the para-fluoro substituent on the phenyl ring is a deliberate modification to explore its influence on biological activity. Researchers are often interested in how such modifications affect a compound's selectivity and potency for various receptors and enzymes.
Overview of Key Research Domains Pertaining to this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of fluorinated phenylcyclohexylamines is being investigated in several key research domains:
Neurological Disorders: Derivatives of phenylcyclohexylamine have been historically studied for their interaction with various receptors in the brain. The exploration of fluorinated analogs is a logical progression in the search for novel agents with potential applications in neurology.
Receptor Binding and Modulation: The structural motifs present in this compound suggest its potential to interact with a range of biological targets. Research in this area would involve screening the compound against different receptors and enzymes to identify any significant binding affinity and functional activity. For instance, related compounds have been investigated as inhibitors of human equilibrative nucleoside transporters. polyu.edu.hk
Drug Design and Development: As a chemical scaffold, this compound can be used as a starting point for the synthesis of more complex molecules. Medicinal chemists may utilize this compound to generate libraries of derivatives for high-throughput screening in various disease models. The synthesis of fluorinated cyclohexylamine (B46788) building blocks is an active area of research for drug discovery programs. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
78987-76-5 |
|---|---|
Molecular Formula |
C13H18FN |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-methylcyclohexan-1-amine |
InChI |
InChI=1S/C13H18FN/c1-15-13(9-3-2-4-10-13)11-5-7-12(14)8-6-11/h5-8,15H,2-4,9-10H2,1H3 |
InChI Key |
UGURUEVWEYBRSY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation of 1 P Fluorophenyl N Methylcyclohexylamine
Established Synthetic Pathways for the Target Compound
The creation of 1-(p-Fluorophenyl)-N-methylcyclohexylamine is achieved through carefully designed synthetic routes, which can be broadly categorized into convergent and linear strategies. These pathways rely on the transformation of key precursors and intermediates under optimized reaction conditions.
Convergent and Linear Synthesis Strategies
While specific documented pathways for this compound are not extensively detailed in the provided results, general principles of amine synthesis can be applied. A plausible linear approach would involve the initial synthesis of a core scaffold, such as 1-(p-fluorophenyl)cyclohexylamine, followed by subsequent modification. A convergent strategy, on the other hand, would involve the synthesis of separate fluorophenyl and methylcyclohexylamine fragments that are later combined.
Precursor Chemistry and Key Intermediate Transformations
The synthesis of related compounds provides insight into potential precursors. For instance, the synthesis of cyclohexylamine (B46788) often involves the hydrogenation of nitrobenzene. rsc.org A similar approach could be envisioned starting with a fluorinated nitroarene.
A key transformation in many amine syntheses is reductive amination. This process could involve the reaction of a ketone, such as 4-fluorophenyl cyclohexyl ketone, with methylamine (B109427) in the presence of a reducing agent. Another critical step is N-methylation. The N-methylation of secondary amines can be achieved using various reagents and conditions. For example, formaldehyde (B43269) and a reducing agent are commonly used in reductive amination procedures. nih.gov
Optimized Reaction Conditions and Reagent Selection
The efficiency of N-methylation reactions is highly dependent on the chosen conditions. Solvent-free ball milling has been shown to be a rapid and efficient method for the N-methylation of various secondary amines, with high yields achieved in short reaction times. nih.gov Traditional methods often involve stirring the reactants at ambient or elevated temperatures. nih.gov
For the N-methylation step, a variety of methylating agents can be employed. While methyl iodide is a common choice, it can sometimes lead to the formation of undesired O-methylated byproducts, especially in substrates with susceptible functional groups. scientificupdate.com Alternative reagents like trimethylsulfoxonium (B8643921) iodide or a two-step procedure involving a silyl (B83357) intermediate can offer greater selectivity for N-methylation. scientificupdate.com The choice of reducing agent in reductive amination is also crucial, with sodium triacetoxyborohydride (B8407120) being a frequently used option. nih.gov
Development of Novel Synthetic Approaches for Analogues and Derivatives
The growing importance of fluorinated compounds has spurred the development of innovative synthetic methods, including biocatalytic and stereoselective approaches, to create a diverse range of analogues and derivatives. nih.gov
Biocatalytic Synthesis of Related Fluorinated Amine Structures
Biocatalytic methods, utilizing enzymes as catalysts, offer a sustainable and efficient alternative to traditional chemical synthesis for producing fluorinated compounds. Enzymes like transaminases are valuable for synthesizing chiral amines from prochiral substrates. nih.gov Fluorinases are another class of enzymes that can catalyze the formation of carbon-fluorine bonds under mild conditions. These biocatalytic approaches are significant for creating complex fluorinated molecules with high precision.
The integration of biocatalysis with other chemical processes, such as palladium-catalyzed cross-coupling reactions, has shown promise in the synthesis of fluorinated pharmaceutical intermediates.
| Enzyme Class | Application in Fluorinated Amine Synthesis | Key Advantages |
| Reductive Aminase | Synthesis of fluorinated chiral amines and alcohols. | Sustainable, economical, uses inexpensive ammonium (B1175870) salts. nih.gov |
| Transaminases | Asymmetric amination to produce R- or S-fluoroamines. | High enantiomeric excess (>99%). nih.gov |
| Fluorinases | Catalyze the formation of C-F bonds. | High regioselectivity and stereoselectivity, mild reaction conditions. |
Stereoselective Synthesis Considerations for Related Chiral Compounds
The synthesis of chiral fluorinated amines is of great interest in medicinal chemistry as the fluorine atom can improve a drug molecule's bioavailability by decreasing the basicity of the amine. nih.gov Asymmetric synthesis strategies are crucial for obtaining enantiomerically pure compounds.
One notable strategy involves the use of N-tert-butylsulfinyl imines. nih.gov Stereoselective addition or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines can lead to chiral amines with high stereoselectivity. nih.gov Another approach is the asymmetric addition of fluorinated reagents to these imines. nih.gov
Furthermore, the fluorination of chiral enamides using electrophilic N-F reagents like Selectfluor™ has been shown to be a highly regioselective and stereoselective method for creating chiral α-fluoro-imides, which can be precursors to other optically enriched α-fluoro compounds. nih.gov
Isolation and Purification Techniques Employed in Research Synthesis
Following the synthesis of this compound, the crude reaction mixture typically contains the desired product alongside unreacted starting materials, reagents, and various byproducts. Therefore, effective isolation and purification are critical steps to obtain the compound in a highly pure form suitable for analytical characterization and further research. Chromatographic techniques are the most prevalent and effective methods for this purpose, with flash chromatography and High-Performance Liquid Chromatography (HPLC) being central to the purification strategy.
Chromatographic Separation Methods (e.g., Flash Chromatography, HPLC)
Chromatographic separation is a cornerstone of modern organic synthesis, enabling the purification of compounds based on their differential partitioning between a stationary phase and a mobile phase. For a molecule like this compound, which possesses a combination of a nonpolar cyclohexyl ring, a moderately polar fluorophenyl group, and a basic secondary amine, chromatographic conditions can be finely tuned to achieve excellent separation from impurities.
Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography that is widely used for the routine purification of organic compounds in research laboratories. rsc.org It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) of moderate polarity. Air pressure is applied to the column to accelerate the flow of the mobile phase, significantly reducing the elution time compared to traditional gravity-fed chromatography. nih.gov
In the context of purifying this compound, a typical flash chromatography procedure would involve the following:
Stationary Phase: Silica gel is the most common choice due to its versatility and effectiveness in separating a wide range of organic compounds.
Mobile Phase (Eluent): A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297), is commonly employed. The ratio of these solvents is optimized to achieve good separation (resolution) between the target compound and any impurities. For amine-containing compounds, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent system. rsc.org This helps to prevent the basic amine from strongly interacting with the acidic silica gel, which can lead to peak tailing and poor separation.
Procedure: The crude reaction mixture is first concentrated to a small volume and then loaded onto the top of the silica gel column. The chosen eluent is then passed through the column under positive pressure. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.
The following interactive table summarizes typical parameters for the flash chromatographic purification of a compound with the structural characteristics of this compound.
| Parameter | Description | Typical Value/Choice | Rationale |
| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel (SiO₂) | Versatile, effective for a wide range of compound polarities. |
| Mobile Phase | The solvent system that moves through the stationary phase. | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | Allows for tunable polarity to elute the compound while separating it from impurities. Triethylamine minimizes peak tailing of the basic amine. |
| Loading Technique | Method of applying the crude sample to the column. | Dry or Wet Loading | Dry loading (adsorbing the sample onto a small amount of silica gel) can improve resolution for less soluble samples. |
| Detection Method | Technique used to identify the compound in the collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining | A quick and effective way to monitor the separation and identify fractions containing the pure product. |
High-Performance Liquid Chromatography (HPLC)
For achieving very high levels of purity, or for the analysis of the compound's purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC utilizes high pressure to force the mobile phase through a column packed with smaller stationary phase particles, leading to significantly higher resolution and faster separation times compared to flash chromatography. rsc.org
Given the fluorinated nature of this compound, specialized HPLC columns can be particularly effective. chromatographyonline.comresearchgate.net
Stationary Phase: While traditional C8 and C18 reversed-phase columns can be used, stationary phases designed for the separation of fluorinated compounds, such as pentafluorophenyl (PFP) phases, often provide enhanced selectivity. chromatographyonline.comresearchgate.net These phases can engage in unique interactions with the fluorophenyl ring of the analyte, leading to better separation from non-fluorinated or differently fluorinated impurities. chromatographyonline.com
Mobile Phase: In reversed-phase HPLC, a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. Buffers are often added to control the pH of the mobile phase, which is crucial for the chromatography of basic compounds like amines. At a controlled pH, the ionization state of the amine is consistent, leading to sharp, symmetrical peaks.
Detection: A UV detector is commonly used for the detection of this compound, as the phenyl ring is a chromophore that absorbs UV light.
The interactive table below outlines typical conditions for the HPLC analysis and purification of fluorinated arylcyclohexylamines.
| Parameter | Description | Typical Value/Choice | Rationale |
| Stationary Phase | The material inside the HPLC column. | Pentafluorophenyl (PFP) or C18 | PFP phases can offer unique selectivity for fluorinated compounds. C18 is a versatile, common choice for reversed-phase HPLC. |
| Mobile Phase | The solvent system pumped through the column. | Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate or formate) | The organic/aqueous mixture allows for gradient or isocratic elution to separate compounds based on hydrophobicity. The buffer controls the pH for consistent analyte ionization. |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min | Optimized for the specific column dimensions and particle size to achieve the best balance of resolution and analysis time. |
| Detection | The method used to detect the compound as it elutes from the column. | UV-Vis Detector (e.g., at 254 nm) | The aromatic ring in the molecule allows for sensitive detection by UV absorbance. |
Structural Analysis and Conformational Studies of 1 P Fluorophenyl N Methylcyclohexylamine
Elucidation of Molecular Architecture and Stereochemical Properties
An initial and crucial aspect of the stereochemical analysis of 1-(p-Fluorophenyl)-N-methylcyclohexylamine is the recognition of its achiral nature. nih.gov The molecule does not possess a stereocenter, as the C1 carbon atom is bonded to two identical groups (the -CH2- groups of the cyclohexane (B81311) ring). Consequently, the molecule does not exhibit optical activity.
Investigation of Conformational Preferences and Molecular Dynamics
The conformational preferences of this compound are primarily governed by the orientation of the p-fluorophenyl and N-methylamine substituents on the cyclohexane ring, which can exist in either axial or equatorial positions. These conformational dynamics can be investigated in detail using nuclear magnetic resonance (NMR) spectroscopy.
Long-range nuclear spin-spin coupling constants, particularly those involving the fluorine atom (¹⁹F), provide significant insights into the conformational landscape of the molecule. ed.ac.uk Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be employed to measure these couplings. nih.gov
Illustrative Data Table of Potential Long-Range Coupling Constants:
| Coupling Type | Number of Bonds | Typical Magnitude (Hz) | Dihedral Angle Dependence |
| 4J(H,F) | 4 | 1-5 | Dependent on the spatial relationship between the coupled nuclei |
| 5J(H,F) | 5 | < 3 | Often follows a Karplus-like relationship |
| 3J(C,F) | 3 | 5-20 | Strong dependence on the C-C-C-F dihedral angle |
| 4J(C,F) | 4 | 1-5 | Weaker, but still conformationally dependent |
Note: The values in this table are illustrative and can vary based on the specific molecular geometry and solvent conditions.
The interaction between the σ-electrons of the cyclohexane ring and the π-electrons of the p-fluorophenyl ring plays a role in mediating the conformational preferences of the molecule. The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring through both inductive (σ-framework) and resonance (π-framework) effects. nih.gov This electronic interplay can affect the rotational barrier around the C1-phenyl bond and the relative stability of the axial versus equatorial conformers. acs.orgresearchgate.net
The relationship between three-bond (vicinal) coupling constants (³J) and the dihedral angle (θ) between the coupled nuclei is described by the Karplus equation. wikipedia.org This relationship is particularly useful in determining the conformation of the cyclohexane ring. A generalized form of the Karplus equation can be expressed as:
³J = Acos²(θ) + Bcos(θ) + C
The parameters A, B, and C are empirically derived and depend on the specific nuclei and substituents involved. wikipedia.org For ¹H-¹⁹F and ¹³C-¹⁹F couplings, a similar relationship, often involving a sin²θ term, can be applied to correlate the measured coupling constants with the dihedral angles, thereby providing a quantitative measure of the conformational preferences. acs.orgmdpi.com
Illustrative Karplus-Type Relationship for ³J(C,F):
| Dihedral Angle (θ) | Expected ³J(C,F) Magnitude (Hz) | Conformation |
| 0° | Large | Eclipsed |
| 90° | Small | Gauche |
| 180° | Large | Anti-periplanar |
Note: This table illustrates the general trend predicted by the Karplus relationship.
Application of Advanced Spectroscopic Techniques for Structural Characterization
A comprehensive structural characterization of this compound would involve a suite of advanced spectroscopic techniques. mdpi.com
1D and 2D NMR Spectroscopy: In addition to the techniques mentioned above, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering further evidence for the preferred conformation. nih.gov
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography can provide a definitive three-dimensional structure of the molecule in the solid state.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate the relative energies of different conformers and to predict NMR parameters, which can then be compared with experimental data. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
A thorough search of scientific literature and chemical databases did not yield specific, publicly available high-resolution ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectral data for the compound this compound. While NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, detailed experimental data and peak assignments for this particular compound are not readily accessible in the searched repositories.
The analysis of ¹H and ¹³C NMR spectra would provide critical insights into the molecular structure of this compound.
¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their connectivity within the molecule. Key signals would be expected for the protons of the fluorophenyl group, the cyclohexyl ring, and the N-methyl group. The splitting patterns (multiplicity) of these signals would help to establish the neighboring relationships between protons.
¹³C NMR spectroscopy would provide information on the number of non-equivalent carbon atoms and their electronic environments. Distinct signals would be anticipated for the carbons of the fluorophenyl ring (with the carbon attached to the fluorine atom showing a characteristic coupling), the carbons of the cyclohexyl ring, and the N-methyl carbon.
Without experimental data, a detailed analysis and the creation of data tables with chemical shifts (δ) and coupling constants (J) is not possible. The acquisition and publication of such data would be a valuable contribution to the chemical literature, enabling a more complete structural and conformational understanding of this compound.
Pharmacological Characterization and Target Interaction Studies Preclinical
Receptor Binding Affinity and Selectivity Profiling
The preclinical pharmacological profile of arylcyclohexylamines, the chemical class to which 1-(p-Fluorophenyl)-N-methylcyclohexylamine belongs, is diverse, with different structural analogs showing varied affinities for a range of molecular targets. drugbank.com The specific substitutions on the aryl ring, the cyclohexyl ring, and the amine group are critical in determining the resulting pharmacological profile. Investigations have primarily focused on interactions with ionotropic glutamate (B1630785) receptors, sigma receptors, and monoamine transporters.
Preclinical research into the receptor binding profile of arylcyclohexylamine derivatives has largely centered on their interactions with NMDA, sigma, and monoamine transporter sites. Based on available scientific literature, significant binding affinity for cannabinoid receptors, including the Cannabinoid Receptor Type 2 (CB2R), has not been established as a primary characteristic of this class of compounds. The development of ligands for cannabinoid receptors has historically focused on distinct structural classes, such as classical, non-classical, and aminoalkylindole cannabinoids. nih.govwindows.net
To assess the selectivity of a ligand, its binding affinity for the target receptor (CB2R) is compared to its affinity for off-target receptors, most notably the closely related Cannabinoid Receptor Type 1 (CB1R). A compound's selectivity is typically expressed as a ratio of the Ki values (Ki CB1R / Ki CB2R). A higher ratio indicates greater selectivity for the CB2R. This comparative analysis is crucial, as activation of the CB1R is associated with the psychoactive effects of cannabinoids, which may be undesirable for peripherally targeted therapies. nih.gov However, as specific and potent binding of arylcyclohexylamines to either cannabinoid receptor has not been a focal point of research, detailed comparative selectivity data for this class of compounds is absent from the current scientific literature.
In contrast to cannabinoid receptors, sigma receptors have been identified as a significant target for phencyclidine (PCP) and its structural analogs. nih.govnih.govplos.org These receptors, comprising at least two subtypes (σ1 and σ2), are unique proteins found in the central nervous system and peripheral organs. nih.gov Several psychoactive compounds, including certain arylcyclohexylamines, demonstrate notable affinity for these sites. nih.govplos.org
Radioligand binding assays have been employed to determine the affinity of various PCP analogs for both sigma receptor subtypes. Studies have shown that compounds such as PCP and its methoxy-substituted derivatives bind to sigma receptors with affinities in the nanomolar to micromolar range. plos.org For example, 3-MeO-PCP displays a high affinity for the σ1 receptor. plos.org
While comprehensive enantioselectivity studies for a wide range of arylcyclohexylamines are limited, the pharmacology of sigma receptors is known to be stereoselective. The prototypical sigma ligand, (+)-SKF-10,047 (a benzomorphan), demonstrates higher affinity for the σ1 receptor compared to its (-)-enantiomer, which interacts more strongly with opioid receptors. nih.govnih.gov This highlights the importance of stereochemistry in ligand-sigma receptor interactions.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) |
| Phencyclidine (PCP) | 196 | 136 |
| 3-MeO-PCP | 42 | 42 |
| 4-MeO-PCP | 296 | 1,010 |
| Ketamine | >10,000 | >10,000 |
Data sourced from Roth et al., 2013. plos.org Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Arylcyclohexylamines have been shown to interact with plasma membrane monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) from the synaptic cleft. The affinity for these transporters varies significantly based on the specific chemical structure of the analog. plos.org
Research has demonstrated that certain PCP analogs display appreciable, submicromolar affinities for the serotonin transporter. plos.org For instance, methoxetamine and 4-MeO-PCP are notable for their interaction with SERT. In contrast, the affinity of this class of compounds for the dopamine transporter is generally much lower, with many analogs showing weak or negligible binding at concentrations under 10 µM in radioligand binding assays. plos.org This suggests a degree of selectivity for SERT over DAT within certain members of the arylcyclohexylamine class. Data on interactions with the norepinephrine transporter for these specific analogs is less defined in the referenced literature.
| Compound | SERT Ki (nM) | DAT Ki (nM) |
| Methoxetamine | 481 | >10,000 |
| Phencyclidine (PCP) | 2,234 | >10,000 |
| 3-MeO-PCP | 2,070 | >10,000 |
| 4-MeO-PCP | 734 | >10,000 |
| 3-MeO-PCE | 964 | >10,000 |
| Ketamine | >10,000 | >10,000 |
Data sourced from Roth et al., 2013. plos.org Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Sigma Receptor Binding Characterization (e.g., σ1R, σ2R) for Analogues
Functional Activity Assessment in Cellular and Biochemical Assays
The functional activity of a compound, such as this compound, is a measure of its ability to elicit a biological response upon binding to a receptor. This is distinct from its binding affinity, which only measures the strength of the interaction. Cellular and biochemical assays are crucial for determining whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor from being activated), or inverse agonist (inactivates a constitutively active receptor).
Agonist and Antagonist/Inverse Agonist Determination in Relevant Assays (e.g., β-Arrestin 2 Recruitment, Forskolin-Stimulated cAMP)
β-Arrestin 2 Recruitment Assay:
Many G protein-coupled receptors (GPCRs), a common target for arylcyclohexylamines, signal through β-arrestin pathways in addition to G protein pathways. nih.gov The recruitment of β-arrestin to an activated receptor is a key event that can lead to receptor desensitization, internalization, and initiation of distinct signaling cascades. springernature.com Assays that measure β-arrestin recruitment are therefore vital for characterizing the functional selectivity of a ligand.
Common methods to quantify this interaction include enzyme fragment complementation (EFC), where the receptor and β-arrestin are fused to inactive fragments of an enzyme. springernature.com Ligand-induced interaction brings the fragments together, reconstituting enzyme activity which can be measured, often via luminescence. nih.govspringernature.com The results determine a compound's potency (EC50) and efficacy (% of a reference agonist response) for β-arrestin recruitment. While specific data for this compound is not publicly available, the following table illustrates typical data obtained from such an assay for a hypothetical test compound.
Table 1: Illustrative β-Arrestin 2 Recruitment Assay Results
| Compound | EC50 (nM) | Efficacy (% of Reference Agonist) | Classification |
|---|---|---|---|
| Reference Agonist | 15 | 100% | Full Agonist |
| Test Compound A | 50 | 85% | Partial Agonist |
| Test Compound B | N/A | 0% (in presence of agonist) | Antagonist |
Forskolin-Stimulated cAMP Assay:
The cyclic adenosine (B11128) monophosphate (cAMP) assay is a cornerstone for assessing a compound's influence on G protein signaling, particularly for receptors coupled to Gs (stimulatory) or Gi (inhibitory) proteins. Forskolin (B1673556) is a substance that directly activates adenylyl cyclase, the enzyme responsible for producing cAMP, leading to a large increase in intracellular cAMP levels. researchgate.netplos.org
The functional activity of a test compound at a Gi-coupled receptor can be measured by its ability to inhibit this forskolin-stimulated cAMP production. researchgate.net A full agonist will cause a strong inhibition, a partial agonist will cause a weaker inhibition, and an antagonist will block the inhibitory effect of an agonist. Conversely, for a Gs-coupled receptor, an agonist would further increase cAMP levels above those stimulated by forskolin alone.
Table 2: Illustrative Results from a Forskolin-Stimulated cAMP Inhibition Assay (Gi-Coupled Receptor)
| Compound | IC50 (nM) | % Inhibition of Forskolin Response | Classification |
|---|---|---|---|
| Reference Agonist | 10 | 95% | Full Agonist |
| Test Compound X | 120 | 50% | Partial Agonist |
| Test Compound Y | N/A | No effect | Neutral Antagonist |
Methodological Considerations in In Vitro Binding and Functional Assays
The reliability of in vitro data is contingent upon rigorous assay design and optimization. nih.govsci-hub.se For compounds like this compound, establishing a robust protocol is the first step in pharmacological characterization.
Radioligand Binding Assay Optimization and Assay Conditions
Radioligand binding assays are a standard method to measure the affinity (Kd) of a ligand for a receptor and the density of receptors (Bmax) in a given tissue or cell preparation. nih.govgiffordbioscience.com Optimization of several parameters is critical for obtaining accurate results:
Receptor Preparation: Assays can use preparations of membranes from tissues or cultured cells, or even intact cells. The choice depends on the specific research question. nih.gov
Radioligand Concentration: To determine affinity (Kd), saturation experiments are performed with increasing concentrations of the radioligand. giffordbioscience.com For competition assays, a fixed concentration of radioligand is used, typically near its Kd value. nih.gov
Incubation Time and Temperature: The incubation must be long enough to allow the binding to reach equilibrium. nih.gov This is determined experimentally, and lower concentrations of radioligand typically require longer incubation times to reach a steady state. umich.edu Temperature can affect both binding affinity and the time to reach equilibrium. nih.gov
Ligand Depletion: A crucial consideration is to avoid "ligand depletion," where a significant fraction (>10%) of the radioligand binds to the receptor, reducing the free concentration. umich.edu This can be prevented by using a sufficiently low concentration of receptor protein in the assay. nih.gov
Strategies for Determination and Minimization of Non-Specific Binding
A major challenge in radioligand binding assays is non-specific binding (NSB), where the radioligand binds to components other than the target receptor, such as filters, lipids, or other proteins. graphpad.com Accurate determination of specific binding requires quantifying and subtracting this NSB from the total binding measured.
Determination of Non-Specific Binding: NSB is measured by including a set of samples where the receptor preparation and radioligand are incubated in the presence of a saturating concentration of an unlabeled ("cold") ligand. uah.es This unlabeled compound occupies nearly all the specific receptor sites, so any remaining radioligand binding is considered non-specific. graphpad.com The concentration of the unlabeled drug should be high enough to block virtually all specific binding, often recommended at 100 times its Kd. umich.eduuah.es
Strategies for Minimization of Non-Specific Binding: If NSB constitutes a large portion of the total binding (e.g., >50%), the quality and reliability of the data are compromised. graphpad.com Several strategies can be employed to minimize NSB:
Buffer Composition: Adjusting the pH or increasing the salt (e.g., NaCl) concentration of the assay buffer can reduce charge-based non-specific interactions. nicoyalife.com
Blocking Agents: Including proteins like bovine serum albumin (BSA) in the buffer can help by occupying non-specific sites on surfaces and shielding the analyte. nicoyalife.com
Washing Procedures: In assays that use filtration to separate bound from free radioligand, increasing the volume or temperature of the wash buffer can help remove loosely, non-specifically bound radioligand. graphpad.com
Choice of Radioligand: Some radioligands inherently have lower non-specific binding characteristics than others. If NSB is problematic, switching to a different radioligand for the same target may be necessary. graphpad.com
Structure Activity Relationship Sar Studies of 1 P Fluorophenyl N Methylcyclohexylamine and Its Analogues
Influence of the p-Fluorophenyl Moiety on Receptor Affinity and Selectivity
The aryl group is a critical component of the arylcyclohexylamine pharmacophore, engaging in important interactions within the receptor binding site. The nature and position of substituents on this ring can significantly modulate the compound's pharmacological properties.
The presence of a fluorine atom at the para-position (p-fluoro) of the phenyl ring, as in 1-(p-Fluorophenyl)-N-methylcyclohexylamine, influences the molecule's electronic properties and metabolic stability. Fluorine is a highly electronegative atom that can alter the charge distribution of the aromatic ring through its strong inductive electron-withdrawing effect. u-tokyo.ac.jptandfonline.com This modification can impact how the ligand binds to its receptor target. tandfonline.com Studies on related NMDA receptor antagonists have shown that the introduction of fluorine is often well-tolerated by the receptor, with fluorinated and non-fluorinated ligands showing similar receptor affinities. nih.gov However, this substitution can sometimes lead to reduced selectivity over other receptors, such as sigma (σ) receptors. nih.gov
The position of the substituent on the phenyl ring is also a key determinant of activity. SAR studies on ketamine analogues, which feature a 2-chlorophenyl group, have shown that moving the substituent to the 3- or 4-position, or replacing it with other groups, alters potency. mdpi.com For instance, research on methoxy-substituted phencyclidine (PCP) analogues demonstrated a significant difference in NMDA receptor affinity based on the substituent's position. The 3-methoxy analogue (3-MeO-PCP) displays a much higher affinity (Kᵢ = 20 nM) than the 4-methoxy analogue (4-MeO-PCP) (Kᵢ = 404 nM). psychonautwiki.org This highlights that the para-position, while permitting activity, may not be optimal for NMDA receptor affinity in all arylcyclohexylamine scaffolds.
| Compound | Aryl Substituent | NMDA Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| Phencyclidine (PCP) | Phenyl (Unsubstituted) | 59 |
| 3-MeO-PCP | 3-Methoxyphenyl | 20 |
| 4-MeO-PCP | 4-Methoxyphenyl | 404 |
Data sourced from Roth, B. L., et al. (2013). PLOS ONE. psychonautwiki.org
Role of the N-Methyl and Cyclohexylamine (B46788) Subunits in Biological Activity
The cyclohexylamine portion of the molecule serves as the structural core, and its integrity is generally considered essential for retaining the characteristic antagonistic activity at the NMDA receptor. nih.govmdpi.comnih.gov This bulky, lipophilic group is believed to anchor the molecule within the ion channel of the NMDA receptor. Modifications to this ring, such as hydroxylation, have been shown to decrease both potency and efficacy. nih.gov
The amine group is another crucial element, as it is typically protonated at physiological pH, allowing it to form an ionic bond or hydrogen bonds within the receptor site. The nature of the substituent on this nitrogen atom (the N-substituent) plays a significant role in modulating potency. In arylcyclohexylamines, the amine is commonly a secondary or tertiary amine. wikipedia.orgpsychonautwiki.org
For this compound, the N-methyl group is a relatively small alkyl substituent. SAR studies comparing N-alkyl series of related compounds, such as phencyclidine (which has a piperidine (B6355638) ring), show that replacing the piperidine with smaller secondary amines like N-methyl or N-ethyl groups results in active compounds. nih.gov Generally, increasing the size of the N-alkyl group can influence potency. For example, comparing the N-ethyl analogue (eticyclidine, PCE) to the N-propyl analogue of phencyclidine reveals differences in activity. While N-alkyl substitutions may decrease potency compared to the parent piperidine-containing compound, they retain efficacy as NMDA receptor antagonists. nih.gov
Stereochemical Determinants of Pharmacological Potency and Efficacy in Cyclohexyl Derivatives
While this compound itself is an achiral molecule, the introduction of substituents on the cyclohexyl ring or other parts of the structure can create chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms is critically important for drug-receptor interactions, as biological targets are themselves chiral. patsnap.com
The pharmacological activity of chiral arylcyclohexylamine derivatives is often highly stereoselective. The classic example within this class is ketamine, which has a chiral center at the C2 position of the cyclohexanone (B45756) ring. nih.gov Ketamine is typically used as a racemic mixture of its two enantiomers, (S)-ketamine (esketamine) and (R)-ketamine (arketamine). Research has consistently shown that (S)-ketamine has a significantly higher affinity for the PCP binding site of the NMDA receptor—approximately four times greater than that of (R)-ketamine. nih.govmdpi.com Consequently, (S)-ketamine is roughly twice as potent as the racemic mixture. nih.gov
This principle of stereoselectivity is a recurring theme in NMDA receptor antagonists. For example, in a study of chiral 3-amino-1,1-bis(3-fluorophenyl)butane analogues, the (S)-isomer was found to be 12 times more potent as an NMDA receptor antagonist than the (R)-isomer. nih.gov These findings underscore that the specific spatial orientation of the key pharmacophoric elements—the aryl group and the amine—is a critical determinant of how effectively the molecule can bind to and antagonize the NMDA receptor.
Exploration of Chemical Space Through Rational Design of Derivatives
Rational drug design involves the strategic modification of a lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. For arylcyclohexylamines, this process involves the systematic exploration of the chemical space around the core scaffold. wikipedia.org
The three primary locations for structural modification on the arylcyclohexylamine scaffold are the aryl ring, the cyclohexyl ring, and the amine group. nih.gov
Aryl Ring Modification: As discussed in section 5.1, altering the type and position of substituents on the aryl ring allows for the fine-tuning of electronic and steric properties to optimize receptor interactions. A wide variety of analogues have been synthesized with substituents such as halogens (F, Cl), alkyl groups (Me), and alkoxy groups (MeO) at the ortho-, meta-, and para-positions. psychonautwiki.orgmdpi.com
Amine Group Modification: The amine substituent can be varied to modulate lipophilicity and steric bulk, which affects receptor affinity and pharmacokinetics. The N-methyl group can be replaced by larger alkyl chains (ethyl, propyl), cycloalkyl groups (cyclobutyl), or incorporated into a heterocyclic ring (e.g., piperidine in PCP or pyrrolidine (B122466) in PCPy). nih.govreddit.com
The following table presents binding affinity data for a selection of arylcyclohexylamines, illustrating the effects of systematic modifications at both the aryl ring and the amine group.
| Compound | Aryl Substituent | Amine Group | NMDA Receptor Affinity (Kᵢ, nM) | SERT Affinity (Kᵢ, nM) |
|---|---|---|---|---|
| PCP | Phenyl | Piperidine | 59 | 2234 |
| 3-MeO-PCP | 3-Methoxyphenyl | Piperidine | 20 | 216 |
| 3-MeO-PCE | 3-Methoxyphenyl | N-Ethyl | 61 | 115 |
| Methoxetamine (MXE) | 3-Methoxyphenyl | N-Ethyl (with 2-keto on cyclohexyl) | 259 | 481 |
| Ketamine | 2-Chlorophenyl | N-Methyl (with 2-keto on cyclohexyl) | 659 | - |
Data sourced from Roth, B. L., et al. (2013). PLOS ONE. psychonautwiki.org
Bioisosterism is a strategy in drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.comdrughunter.com This technique is used to enhance potency, alter selectivity, improve metabolic profiles, or reduce toxicity. patsnap.com
In the context of arylcyclohexylamines, a key area for bioisosteric replacement is the aryl ring. The phenyl group can be replaced with other aromatic systems, known as bioisosteres, such as thiophene (B33073) or pyridine (B92270) rings. cambridgemedchemconsulting.com These replacements can have significant pharmacological consequences:
Phenyl to Thienyl: The replacement of the phenyl ring with a bioisosteric thienyl ring in phencyclidine led to the compound tenocyclidine (B1683004) (TCP). Studies have shown that this modification can increase activity at the NMDA receptor. nih.gov The sulfur atom in the thiophene ring alters the electronic properties and shape of the aromatic system, which can lead to more favorable interactions with the receptor.
These bioisosteric changes allow medicinal chemists to explore novel chemical space while retaining the essential pharmacophore required for biological activity. baranlab.org
Development of Pharmacophore Models from SAR Data
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.com These models are developed based on the SAR data from a series of active compounds and are invaluable tools in computer-assisted drug design for discovering new ligands. nih.govresearchgate.net
For non-competitive NMDA receptor antagonists of the arylcyclohexylamine class, pharmacophore models have been proposed based on the structures of potent compounds like phencyclidine and dizocilpine (B47880) (MK-801). nih.govresearchgate.net The key features of these models generally include:
A Hydrophobic Aromatic Center: Corresponding to the aryl (e.g., p-fluorophenyl) ring, which engages in hydrophobic interactions within the receptor pocket.
A Positively Ionizable Feature: The amine nitrogen, which is protonated at physiological pH and is crucial for electrostatic or hydrogen bonding interactions.
Geometrical studies have further refined these models, defining the precise spatial relationship between these features. For instance, the distance between the center of the aromatic ring and the nitrogen atom, as well as the orientation of the nitrogen's lone pair of electrons relative to the ring, are critical parameters for high-affinity binding. nih.govresearchgate.net These models, derived from extensive SAR data, provide a blueprint for the rational design of new and potentially more potent and selective NMDA receptor antagonists.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Conformational Analysis and Energetics
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental for exploring the conformational landscape and energetics of 1-(p-Fluorophenyl)-N-methylcyclohexylamine. chemrxiv.org These calculations allow for the determination of the molecule's most stable three-dimensional structures (conformers) by minimizing its energy. ripublication.com The process involves examining the different spatial arrangements of the cyclohexyl ring (e.g., chair, boat, twist-boat conformations), the orientation of the p-fluorophenyl group (axial vs. equatorial), and the rotation around the C-N bond.
The conformational analysis reveals that for the cyclohexylamine (B46788) moiety, the chair conformation is typically the most stable. Within this conformation, the bulky p-fluorophenyl group would be energetically favored in the equatorial position to minimize steric hindrance. Quantum mechanics calculations can precisely quantify the energy differences between various conformers, providing a probability distribution of the conformations at a given temperature. nih.gov
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) |
| Chair (Equatorial Phenyl) | DFT/B3LYP/6-311++G(d,p) | 0.00 | 98.9 |
| Chair (Axial Phenyl) | DFT/B3LYP/6-311++G(d,p) | 2.50 | 1.1 |
| Twist-Boat | DFT/B3LYP/6-311++G(d,p) | 5.80 | <0.1 |
| This table presents hypothetical data derived from typical quantum chemical calculations for arylcyclohexylamine structures to illustrate the expected outcomes of a conformational analysis. |
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. longdom.org For this compound, a PES can be generated by systematically changing specific dihedral angles (torsion angles) and calculating the corresponding energy at each point. researchgate.netsciepub.com Key rotational barriers can be determined from this surface, such as the barrier to rotation around the bond connecting the phenyl ring to the cyclohexane (B81311) ring and the bond connecting the N-methyl group to the cyclohexane ring.
These rotational barriers are critical for understanding the molecule's flexibility and the rate of interconversion between different conformers. mdpi.comumich.edu The transition states on the PES correspond to the energy maxima along the rotational coordinate, and the height of these maxima represents the activation energy for the rotation. sciepub.com Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is an experimental technique that can be used to determine these barriers, and computational methods provide a theoretical counterpart for comparison and detailed analysis. montana.eduresearchgate.netresearchgate.net
| Rotational Bond | Computational Method | Calculated Rotational Barrier (kcal/mol) |
| Phenyl-Cyclohexyl | DFT (B3LYP/6-311++G(d,p)) | 15.5 |
| N-Methyl-Cyclohexyl | DFT (B3LYP/6-311++G(d,p)) | 8.2 |
| This table contains representative data illustrating the typical energy barriers that would be calculated for the specified rotations in similar molecules. |
Molecular Dynamics Simulations to Investigate Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govtum.de For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation then solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms change over time. mdpi.com
This technique provides valuable insights into the dynamic behavior of the molecule, including its conformational flexibility, solvent interactions, and the time scales of specific molecular motions. arxiv.org Analysis of the MD trajectory can reveal preferred solvation sites, the stability of intramolecular hydrogen bonds (if any), and how the molecule explores its conformational space, which is information that is complementary to the static picture provided by quantum chemical calculations. nih.gov
Ligand-Receptor Docking Simulations for Putative Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is crucial for hypothesizing how this compound might interact with biological targets. The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.netbond.edu.au
For this compound, docking studies would be performed against the crystal structures of potential protein targets. The results of these simulations can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. ekb.egbiointerfaceresearch.com This information is instrumental in understanding its mechanism of action at a molecular level.
Pharmacophore Modeling and Virtual Screening Approaches for Analogue Discovery
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. nih.govnih.gov A pharmacophore model for this compound would define the spatial arrangement of key chemical features, such as a hydrophobic aromatic ring, a hydrophobic aliphatic ring, and a positive ionizable (cationic) center on the nitrogen atom. dovepress.com
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the model. mdpi.com This process, known as virtual screening, is a highly efficient method for identifying novel compounds with potentially similar biological activity but different chemical scaffolds. enamine.netnih.govnih.govmdpi.com This approach accelerates the discovery of new analogues by prioritizing which compounds to synthesize and test. dovepress.com
Prediction of Molecular Interactions and Key Binding Determinants
Computational methods are adept at predicting the specific molecular interactions that govern the binding of a ligand to its receptor. By analyzing the docked pose of this compound within a target's active site, researchers can identify the key amino acid residues that contribute most significantly to the binding energy.
Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked complex to calculate the binding free energy and decompose it into contributions from individual residues. mdpi.com This analysis reveals the "hot spots" of interaction. For a typical arylcyclohexylamine, key determinants often include cation-pi interactions between the protonated amine and aromatic residues (like tyrosine or tryptophan), and hydrophobic interactions involving the cyclohexyl and phenyl rings with nonpolar residues in the binding pocket. The fluorine atom may also participate in specific interactions, such as halogen bonds or dipole-dipole interactions, further anchoring the ligand.
Preclinical Pharmacokinetics and Metabolism Research in Vitro/in Vivo Models
In Vitro Metabolic Stability Assessment (e.g., in Liver Microsome Assays)
The metabolic stability of a compound, often evaluated in liver microsome assays, provides crucial insights into its potential in vivo half-life and clearance. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a vast number of xenobiotics.
A report from the World Health Organization has provided key in vitro metabolic stability parameters for 2-FDCK in human liver microsomes. who.int These findings offer a significant point of reference for estimating the metabolic fate of other fluorinated arylcyclohexylamines. The estimated in-vitro half-life for 2-FDCK was reported to be 69.1 minutes, with an intrinsic clearance rate of 9.2 ml/min per kg. who.int
In general, halogen substitution, particularly with fluorine, can influence a compound's metabolic rate. For halogenated analogues of ketamine, the in-vitro metabolism rate has been observed to follow the inverse pattern of Br > Cl > F > H. wikipedia.org This suggests that fluorinated analogues like 2-FDCK, and likely 1-(p-Fluorophenyl)-N-methylcyclohexylamine, are metabolized more slowly than their chlorinated or brominated counterparts. wikipedia.org Slower metabolism rates often correlate with a lower intrinsic hepatic clearance, which could imply a longer duration of action in vivo. wikipedia.org
Table 1: In Vitro Metabolic Stability of 2-Fluorodeschloroketamine in Human Liver Microsomes
| Parameter | Value | Source |
|---|---|---|
| Estimated Half-life (t½) | 69.1 min | who.int |
Preliminary Permeability Studies (e.g., Blood-Brain Barrier Penetration using PAMPA-BBB for Analogues)
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential activity within the central nervous system (CNS). The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput in vitro method used to predict the passive diffusion of compounds across the BBB. nih.govresearchgate.net This assay measures the effective permeability coefficient (Pe) of a compound across an artificial membrane designed to mimic the lipid composition of the BBB.
Specific PAMPA-BBB data for this compound or its immediate analogues are not currently available in published literature. However, the general principles of the PAMPA-BBB assay allow for a qualitative prediction of its potential for CNS penetration. The permeability of a compound in this assay is largely dependent on its physicochemical properties, such as lipophilicity and the presence of ionizable groups.
Generally, compounds are categorized based on their Pe values as having low, medium, or high permeability. While specific thresholds can vary between laboratories, a common classification is as follows:
Table 2: General Classification of Blood-Brain Barrier Permeability in PAMPA-BBB Assays
| Permeability Class | Effective Permeability (Pe) Range (x 10⁻⁶ cm/s) | Predicted CNS Penetration |
|---|---|---|
| Low | < 2.0 | Unlikely |
| Medium | 2.0 - 4.0 | Possible |
Research on General Xenobiotic Metabolism Pathways and Enzyme Interactions
The metabolism of xenobiotics, or foreign compounds, in the body is a complex process primarily carried out by a series of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I reactions. For arylcyclohexylamines, the primary metabolic pathways involve N-demethylation and hydroxylation of the cyclohexyl ring. wikipedia.org
Research on ketamine and its analogue, 2-FDCK, provides a well-established model for the likely metabolic fate of this compound. The metabolism of 2-FDCK is analogous to that of ketamine and is primarily mediated by CYP2B6 and, to a lesser extent, CYP3A4. wikipedia.org
The main metabolic transformations observed for these compounds are:
N-demethylation: The removal of the methyl group from the amine is a common and significant metabolic step. For 2-FDCK, this leads to the formation of nor-2-FDCK. wikipedia.org
Hydroxylation: The addition of a hydroxyl group to the cyclohexyl ring is another major metabolic pathway. This can occur at various positions on the ring and can lead to the formation of several hydroxylated metabolites. For instance, the metabolite hydroxynor-2FDCK is formed from nor-2-FDCK via the action of CYP2A6 and CYP2B6. wikipedia.org
The specific enzymes involved in these transformations are critical for understanding potential drug-drug interactions. Compounds that inhibit or induce CYP2B6 or CYP3A4 could potentially alter the metabolism and clearance of this compound.
The fluorophenyl moiety is generally more resistant to metabolic oxidation compared to an unsubstituted phenyl ring, suggesting that metabolism is more likely to occur on the N-methyl or cyclohexylamine (B46788) parts of the molecule. Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion from the body.
Preclinical Behavioral Pharmacology and Neurobiological Investigations Animal Models
Behavioral Assays to Evaluate Central Nervous System Effects in Rodent Models
Behavioral assays in rodents are standard in preclinical pharmacology to predict the central nervous system effects of a compound. These tests can reveal stimulant, depressant, or other psychoactive properties by measuring changes in spontaneous or learned behaviors.
Studies on arylcyclohexylamine analogues, such as phencyclidine (PCP) and ketamine, have consistently demonstrated effects on locomotor activity and exploratory behavior in rodents. For instance, PCP and its analogues are known to be more effective locomotor stimulants than amphetamines. In contrast, ketamine-like compounds are generally less effective in stimulating locomotion. The substitution on the aromatic ring can influence this activity; for example, the addition of a methoxy (B1213986) group at the 4-position has been shown to reduce locomotor effectiveness in some analogues.
The effects of these compounds are typically assessed in an open-field arena where the animal's movements are tracked. An increase in the distance traveled or the frequency of movements is indicative of a stimulant effect. The exploratory behavior, such as rearing (standing on hind legs), is also often measured as an indicator of both locomotor activity and the animal's response to a novel environment.
| Compound Class | General Effect on Locomotor Activity in Rodents | Reference |
|---|---|---|
| PCP-like Arylcyclohexylamines | Generally potent locomotor stimulants | researchgate.net |
| Ketamine-like Arylcyclohexylamines | Less effective locomotor stimulants compared to PCP-like compounds | researchgate.net |
| Arylcyclohexylamines with 4-position aromatic substitution | May have reduced locomotor effectiveness | researchgate.net |
Behavioral sensitization is a phenomenon where repeated, intermittent administration of a drug leads to a progressively enhanced behavioral response to a subsequent challenge with the same drug. This is often studied in the context of locomotor activity and is considered to reflect underlying neuroplastic changes in the brain's reward pathways. For related arylcyclohexylamines, such as ketamine, repeated treatment has been shown to induce locomotor sensitization after a withdrawal period.
The context of drug administration can also play a crucial role in the expression of behavioral sensitization. Studies with other psychoactive compounds have shown that sensitization can be more robust when the drug is administered in the same environment where the behavioral testing occurs. This suggests an association between the drug's effects and the environmental cues.
Electrophysiological Recordings to Assess Neuronal Activity
Electrophysiological studies are employed to directly measure the effects of a compound on the electrical activity of neurons. This can include changes in neuronal firing rates, action potential characteristics, and synaptic transmission. The primary mechanism of action for arylcyclohexylamines is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ion channel that plays a critical role in excitatory synaptic transmission. researchgate.netmdpi.com
By blocking the NMDA receptor ion channel, arylcyclohexylamines can alter neuronal excitability. mdpi.com In vitro studies using techniques like patch-clamp electrophysiology can reveal how these compounds affect ion flow through the NMDA receptor. Blockade of NMDA receptors can lead to a reduction in excitatory postsynaptic currents, which can, in turn, affect the firing patterns of neurons. For example, studies on NMDA receptor antagonists have shown that they can alter the firing rate of neurons in various brain regions. The specific effects can vary depending on the neuronal population and the experimental conditions. For instance, in some contexts, blocking NMDA receptors can lead to a decrease in neuronal firing, while in others it might paradoxically lead to an increase in firing by disinhibiting certain neural circuits.
Neurochemical Analysis in Animal Brain Tissues (e.g., Neurotransmitter Turnover, Reuptake Site Occupancy for Analogues)
Neurochemical analyses provide insights into how a compound affects the levels and activity of neurotransmitters in the brain. For analogues of 1-(p-Fluorophenyl)-N-methylcyclohexylamine, a key area of investigation is their interaction with monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).
In vitro studies have shown that various arylcyclohexylamines can inhibit the reuptake of dopamine and, to a lesser extent, serotonin by binding to their respective transporters. The potency and selectivity for these transporters can vary significantly based on the specific chemical structure of the analogue. For example, some analogues are potent inhibitors of the DAT. The interaction with these transporters can contribute to the stimulant and rewarding effects of these compounds.
Research on Derivatives, Analogues, and Chemical Probes
Design and Synthesis of Novel Compounds Incorporating the 1-(p-Fluorophenyl)-N-methylcyclohexylamine Scaffold
The design and synthesis of novel compounds based on the this compound scaffold often involve modifications at three key positions: the aromatic ring, the cyclohexyl ring, and the amine moiety. Synthetic strategies typically begin with the synthesis of the core 1-(p-fluorophenyl)cyclohexylamine, which can be achieved through various established methods, followed by N-alkylation to introduce the methyl group and subsequent modifications.
A common synthetic route to the parent amine involves the reaction of p-fluorophenylmagnesium bromide with cyclohexanone (B45756), followed by a Ritter reaction or reductive amination. N-methylation can then be accomplished using reagents such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide.
The design of novel derivatives often focuses on achieving specific pharmacological profiles. For instance, the introduction of different substituents on the phenyl ring can modulate electronic properties and steric bulk, potentially influencing receptor affinity and selectivity. Modifications to the cyclohexyl ring, such as the introduction of alkyl or hydroxyl groups, can impact the molecule's conformation and lipophilicity. Alterations to the N-substituent, replacing the methyl group with larger alkyl or functionalized chains, can also significantly affect biological activity.
While specific examples of extensive derivative synthesis starting directly from this compound are not widely documented in publicly available literature, the synthesis of related 1-phenylcyclohexylamine (B1663984) analogues provides a blueprint for potential synthetic approaches. nih.gov These often involve multi-step sequences to build complexity around the core scaffold.
Comprehensive Evaluation of Structure-Activity Relationships within Derivative Series
Structure-activity relationship (SAR) studies of compounds related to this compound have provided valuable insights into the molecular features that govern their biological activity. Much of this research has focused on analogues of 1-phenylcyclohexylamine (PCA), the non-fluorinated and non-N-methylated parent compound, particularly in the context of their anticonvulsant properties and their interaction with the phencyclidine (PCP) binding site on the NMDA receptor. nih.gov
Key SAR findings from studies on PCA analogues, which can be extrapolated to the this compound series, include:
Aromatic Substitution: The position and nature of substituents on the phenyl ring significantly influence activity. For instance, methoxylation at the ortho position of the phenyl ring in PCA analogues resulted in a greater separation between anticonvulsant activity and motor toxicity. nih.gov The presence of the p-fluoro group in this compound is expected to alter its electronic properties and potential for hydrogen bonding, thereby influencing its binding characteristics.
Cycloalkyl Ring Modifications: Altering the size of the cycloalkyl ring can impact potency. Contraction of the cyclohexane (B81311) ring to a cyclopentane (B165970) in PCA analogues was found to improve the therapeutic index. nih.gov Methylation on the cyclohexyl ring, particularly in a position trans to the phenyl group, also showed favorable effects. nih.gov
N-Substitution: The nature of the substituent on the amine is a critical determinant of activity. While the N-methyl group is a common feature, variations in this position can lead to profound changes in pharmacology.
The table below summarizes some general SAR trends observed in 1-phenylcyclohexylamine analogues that could be relevant for derivatives of this compound.
| Molecular Modification | General Effect on Activity (in PCA Analogues) | Reference |
| Ortho-methoxy on phenyl ring | Increased separation of anticonvulsant and toxic effects | nih.gov |
| Cyclohexyl ring contraction (to cyclopentyl) | Improved therapeutic index | nih.gov |
| Trans-3-methylation of cyclohexyl ring | Increased separation of anticonvulsant and toxic effects | nih.gov |
It is important to note that these are general trends from related series, and specific SAR studies on derivatives of this compound are needed to confirm these hypotheses.
Exploration of Polypharmacology and Multi-Target Ligand Design Based on the Core Structure
The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, is a growing area of drug discovery, particularly for complex diseases. researchgate.netmdpi.com The this compound scaffold, with its chemical tractability and known interactions with central nervous system targets, presents a potential starting point for the design of multi-target-directed ligands (MTDLs).
While specific research into the polypharmacology of this compound is limited, the known activities of related phencyclidine analogues suggest potential interactions with a range of targets. For example, PCP and its analogues are known to interact with the NMDA receptor, the dopamine (B1211576) transporter (DAT), and sigma receptors. nih.gov This inherent promiscuity could be harnessed in a rational MTDL design strategy.
The design of MTDLs based on this scaffold could involve incorporating pharmacophoric elements known to bind to other relevant targets. For instance, in the context of neurodegenerative diseases, one might envision combining the core structure with moieties that have affinity for serotonin (B10506) receptors or enzymes involved in neuroinflammation. The goal of such an approach would be to create a single molecule with a synergistic effect on multiple disease pathways.
The development of MTDLs is a complex process that requires a deep understanding of the structural requirements for binding to each target and careful optimization to achieve a balanced activity profile. researchgate.net Computational modeling and high-throughput screening are valuable tools in this endeavor.
Development of Radiolabeled Ligands for Positron Emission Tomography (PET) Imaging Research
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive study of biological processes. The development of radiolabeled ligands that can selectively bind to specific targets in the brain is crucial for PET imaging research in neuroscience.
The this compound scaffold is an attractive candidate for the development of PET radioligands for several reasons. The presence of a fluorine atom allows for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), which has a favorable half-life of 109.8 minutes. Alternatively, the N-methyl group could be a site for radiolabeling with carbon-11 (B1219553) ([¹¹C]), which has a shorter half-life of 20.4 minutes.
The synthesis of a [¹⁸F]-labeled version of this compound would likely involve a nucleophilic substitution reaction on a suitable precursor, such as a diaryliodonium salt or a nitro-substituted analogue. For [¹¹C]-labeling, the common approach would be the methylation of the corresponding N-desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
A successful PET ligand must possess several key properties, including:
High affinity and selectivity for the target of interest.
Ability to cross the blood-brain barrier.
Appropriate pharmacokinetics, including rapid uptake into the brain and washout from non-target tissues.
Low formation of radiometabolites that can cross the blood-brain barrier.
While there are no specific reports in the scientific literature detailing the successful development and evaluation of a PET ligand directly derived from this compound, the general principles of PET radiochemistry provide a clear path for such an undertaking. nih.gov The development of such a tool could enable in vivo studies of the targets of this compound and its analogues in both preclinical and clinical settings.
Advanced Analytical and Bioanalytical Methodologies in Research
Quantitative Analysis of the Compound in Complex Biological Matrices
A fundamental requirement in preclinical and forensic research is the accurate measurement of a compound's concentration in biological samples like blood, plasma, and urine. researchgate.net Due to the complexity of these matrices, highly sensitive and selective analytical methods are essential to distinguish the analyte from endogenous components. eurekaselect.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of arylcyclohexylamines in biological specimens due to its superior sensitivity and specificity. researchgate.netmdpi.com This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of mass spectrometry.
The analytical workflow typically begins with sample preparation, a critical step to extract the target compound from the biological matrix and minimize interference. nih.gov Common extraction methods for arylcyclohexylamines include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com For instance, a fully automated method integrating SPE with LC-MS/MS has been developed for the analysis of analogous compounds, achieving low limits of detection (LOD) and quantification (LOQ). mdpi.com In one reported case involving a related compound, 3-MeO-PCP, LLE was performed using a mixture of formic acid in acetonitrile (B52724) and ethanol (B145695) prior to analysis by liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS). mdpi.com
Following extraction, the sample is injected into the LC system, where the compound is separated from other matrix components on a chromatographic column. The eluent is then introduced into the mass spectrometer. Using an ionization source like electrospray ionization (ESI), the compound is charged and subsequently fragmented. The mass spectrometer then detects specific parent and daughter ions, a process known as multiple reaction monitoring (MRM), which provides high selectivity for the target analyte. This high selectivity minimizes the impact of matrix effects, which can either suppress or enhance the ionization of the target analyte. eurekaselect.com
The sensitivity of these methods allows for the detection of compounds at very low concentrations. For example, in the analysis of related arylcyclohexylamines in dried blood spots, an ultra-high pressure liquid chromatography (UHPLC) coupled to MS/MS method achieved an LOD of 0.5 ng/mL and an LOQ of 2 ng/mL. mdpi.com
Table 1: Example LC-MS/MS Method Parameters for Arylcyclohexylamine Analysis
| Parameter | Description |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Blood, Plasma, Urine |
| Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Example LOQ | 0.4 ng/mL - 5 ng/mL for various analogues mdpi.com |
Determination of Enantiomeric Purity and Isomeric Ratios (if chiral derivatives are synthesized)
While 1-(p-Fluorophenyl)-N-methylcyclohexylamine itself is achiral, the synthesis of derivatives can introduce chiral centers, resulting in enantiomers. nih.gov Enantiomers of a chiral compound can exhibit different pharmacological and toxicological properties, making the determination of enantiomeric purity essential. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent technique for enantioselective analysis. nih.gov
CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus their separation. Cyclodextrins (CDs) and their derivatives are widely used chiral selectors in both HPLC and capillary electrophoresis (CE). nih.govnih.gov These cyclic oligosaccharides have a chiral cavity that can form inclusion complexes with the enantiomers, and the stability of these complexes often differs between the two enantiomers, enabling separation. nih.gov Phenylcarbamate-β-cyclodextrin columns, for example, have been successfully used for the enantioseparation of various pharmaceuticals. nih.gov
The development of a chiral separation method involves optimizing several parameters, including the mobile phase composition, column temperature, and flow rate. For instance, in the separation of prostaglandin (B15479496) enantiomers, a Chiracel OJ-RH column was effective, with the mobile phase typically consisting of a mixture of acetonitrile, methanol, and a pH-controlled aqueous buffer. mdpi.com The optimal conditions, particularly the solvent ratios and temperature, varied depending on the specific compound being analyzed. mdpi.com Capillary zone electrophoresis with a chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), also provides a powerful and rapid method for separating stereoisomers. researchgate.net
Table 2: Common Chiral Separation Techniques and Principles
| Technique | Chiral Selector Type | Principle of Separation |
| Chiral HPLC | Polysaccharide derivatives (e.g., cellulose, amylose) | Differential interactions (e.g., hydrogen bonding, dipole-dipole) with enantiomers. mdpi.com |
| Chiral HPLC | Cyclodextrin-based CSPs | Formation of transient diastereomeric inclusion complexes with differing stability. nih.gov |
| Chiral CE | Cyclodextrin additives in buffer | Differential migration times due to varied interaction strength with the chiral selector. nih.govresearchgate.net |
Application of Isotopic Labeling Strategies for Mechanistic Research (e.g., 18F-labeling for radioligands)
Isotopic labeling is a powerful tool for studying the mechanisms of action, distribution, and metabolism of compounds in vivo. nih.govresearchgate.net For mechanistic research involving positron emission tomography (PET), labeling with a positron-emitting radionuclide is required. Fluorine-18 (B77423) (¹⁸F) is one of the most widely used radionuclides for PET due to its favorable physical properties, including a half-life of 109.7 minutes and low positron energy, which allows for high-resolution imaging. nih.govnih.gov
Creating an ¹⁸F-labeled version of this compound would enable its use as a radioligand for PET imaging studies. This would allow for the non-invasive, real-time visualization and quantification of its distribution and binding to potential targets within the body, such as receptors in the central nervous system.
The synthesis of an ¹⁸F-radioligand typically involves introducing the ¹⁸F isotope into the molecule in the final step of the synthesis to minimize loss from radioactive decay. A common method is nucleophilic substitution, where a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) on a precursor molecule is displaced by [¹⁸F]fluoride. Given that the parent compound already contains a fluorine atom, isotopic exchange (¹⁹F for ¹⁸F) could be a potential strategy, although this can sometimes result in low molar activity. nih.gov
Alternatively, ¹⁸F can be introduced via a prosthetic group or a labeling synthon. For example, silicon-fluoride acceptor (SiFA) chemistry allows for a simple and efficient one-step ¹⁸F-labeling via isotopic exchange on a silicon-containing precursor. youtube.com This method is advantageous because the precursor and the final labeled compound are chemically identical, simplifying purification. youtube.com Another approach involves the Suzuki-Miyaura coupling reaction, where an aryl iodide-modified precursor is coupled with an [¹⁸F]fluorophenylboronic acid prosthetic group. nih.gov The choice of radiolabeling strategy depends on the chemical structure of the precursor and the desired properties of the final radiotracer. frontiersin.org
Table 3: Overview of ¹⁸F-Labeling Strategies for PET Radioligands
| Labeling Strategy | Description | Key Features |
| Nucleophilic Substitution | A leaving group on a precursor is displaced by [¹⁸F]fluoride. | Most common method; requires activated aromatic systems for aryl fluorides. frontiersin.org |
| ¹⁹F-¹⁸F Isotopic Exchange | Exchange of a stable ¹⁹F atom with radioactive ¹⁸F. | Can be synthetically straightforward but may yield lower molar activity. nih.gov |
| Prosthetic Groups | A small, pre-labeled [¹⁸F]molecule is attached to the target structure. | Useful for sensitive biomolecules and complex structures. nih.gov |
| Silicon-Fluoride Acceptor (SiFA) | Isotopic exchange on a Si-¹⁹F bond of a precursor. | Fast, one-step labeling under mild conditions; high stability. youtube.com |
Conclusion and Future Research Directions
Synthesis of Major Academic Contributions Regarding 1-(p-Fluorophenyl)-N-methylcyclohexylamine
A comprehensive review of scientific literature and chemical databases reveals a stark reality: there are no major academic contributions detailing the synthesis, properties, or biological activity of this compound. While its chemical structure is registered in databases such as the Global Substance Registration System (GSRS), this information is limited to basic identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₁₃H₁₈FN |
| SMILES | CNC1(CCCCC1)c2ccc(cc2)F |
| InChIKey | UGURUEVWEYBRSY-UHFFFAOYSA-N |
This fundamental information, while confirming the compound's existence in chemical registries, is not accompanied by any peer-reviewed studies on its synthesis, characterization, or potential applications.
Identification of Unaddressed Research Questions and Future Gaps in Knowledge
The absence of research on this compound presents a significant gap in knowledge. Key unaddressed research questions include:
Synthesis and Characterization: What are the most efficient and stereoselective synthetic routes to produce this compound? What are its fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry)?
Pharmacology: Does this compound exhibit activity at central nervous system targets, such as the N-methyl-D-aspartate (NMDA) receptor, which is common for other arylcyclohexylamines? What is its receptor binding profile, potency, and efficacy?
Metabolism and Pharmacokinetics: How is this compound metabolized in vitro and in vivo? What are its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME)?
Toxicology: What is the acute and chronic toxicity profile of this compound?
Emerging Methodologies and Technologies for Advancing Research
Should research on this compound be initiated, several emerging methodologies could be employed:
High-Throughput Synthesis and Screening: Automated synthesis platforms could be utilized to produce a library of related analogs for structure-activity relationship (SAR) studies. High-throughput screening (HTS) could then rapidly assess their biological activity at a wide range of targets.
Advanced Analytical Techniques: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be crucial for the sensitive and specific detection and quantification of the compound and its metabolites in biological matrices. nih.govnih.gov
In Silico Modeling: Computational methods, including molecular docking and dynamics simulations, could predict the binding affinity and mode of interaction of this compound with various receptors, guiding further experimental work.
Broader Implications for Drug Discovery and Neuropharmacology Research
The arylcyclohexylamine scaffold is a cornerstone in the development of various research tools and therapeutic agents, most notably as NMDA receptor antagonists. mdpi.com The introduction of a fluorine atom on the phenyl ring and an N-methyl group are common strategies in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and receptor binding affinity.
Therefore, the systematic investigation of this compound could have broader implications:
Elucidation of Structure-Activity Relationships: Understanding the pharmacological profile of this specific compound would contribute to a more comprehensive understanding of the SAR within the arylcyclohexylamine class.
Potential as a Research Tool: Depending on its properties, it could serve as a valuable pharmacological tool to probe the function of specific neurotransmitter systems.
Therapeutic Potential: While purely speculative at this stage, novel arylcyclohexylamines are of interest for their potential in treating a range of conditions, including depression and neurological disorders.
Q & A
Q. What are the recommended synthetic routes for 1-(p-Fluorophenyl)-N-methylcyclohexylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves alkylation or reductive amination of a cyclohexylamine precursor with p-fluorophenyl derivatives. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reagents like carbodiimides (e.g., DIC) or activating agents. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and intermediate purity . Optimization may require iterative adjustments to reaction time (e.g., overnight stirring) and catalyst loadings (e.g., DMAP at 0.2 molar equivalents) to maximize yield .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the fluorophenyl and methylcyclohexylamine moieties. For example, ¹H NMR can resolve methyl group splitting (δ ~2.2–2.5 ppm) and aromatic proton signals (δ ~6.8–7.2 ppm). Mass spectrometry (MS) or high-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C-F stretches (~1,220 cm⁻¹) . Purity assessment should combine HPLC with UV detection (λ = 254 nm) and chiral chromatography if enantiomeric separation is required .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Conduct stability studies under varying pH, temperature, and humidity conditions to establish degradation kinetics. Safety protocols mandate fume hood use, nitrile gloves, and lab coats due to potential amine reactivity and fluorinated aromatic hazards .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be determined and optimized during synthesis?
- Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases resolves enantiomers. Synthetic optimization may involve asymmetric catalysis (e.g., chiral auxiliaries or transition-metal complexes) or kinetic resolution. For example, using (R)- or (S)-BINOL-derived catalysts can enhance enantioselectivity during cyclohexylamine formation . Racemization risks during purification (e.g., recrystallization) must be mitigated by low-temperature workflows .
Q. What computational modeling approaches predict the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediate stability, particularly for fluorophenyl ring activation or cyclohexylamine conformation. Molecular docking studies assess steric and electronic effects of the N-methyl group on reaction pathways. Software like Gaussian or ORCA integrates spectroscopic data (e.g., NMR chemical shifts) to validate computational models .
Q. How can researchers resolve contradictions in pharmacological activity data across studies involving structurally similar fluorophenylcyclohexylamines?
- Methodological Answer : Cross-study validation requires standardized assay conditions (e.g., cell lines, receptor binding protocols) and impurity profiling (e.g., HPLC-MS to rule out byproducts). Meta-analyses of structure-activity relationships (SAR) should account for substituent effects (e.g., fluorine position, cyclohexyl ring puckering). For example, compare this compound with analogs like N-ethyl-1-phenylcyclohexan-1-amine to isolate methyl vs. ethyl group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
